

# Ethyl 3-iodobenzoate: A Technical Guide to Commercial Availability, Suppliers, and Synthetic Applications

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 3-iodobenzoate** (CAS No. 58313-23-8) is a halogenated aromatic ester widely utilized as a key building block in organic synthesis.[1][2] Its utility lies in its susceptibility to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the commercial availability of **Ethyl 3-iodobenzoate**, a list of prominent suppliers, and a detailed experimental protocol for a representative synthetic application.

## **Commercial Availability and Suppliers**

**Ethyl 3-iodobenzoate** is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at a purity of 98% or higher.[2][3][4][5][6][7] Below is a summary of offerings from several key suppliers.



Supplier	Product Number(s)	Purity	Available Quantities
Sigma-Aldrich	528994	98%	25 g[3]
Biosynth	FE22993	>98%	100 g, 250 g
Tokyo Chemical Industry (TCI)	10536	>98.0% (GC)	25 g, 100 g, 500 g
CP Lab Safety	-	-	5 g[1]
Thermo Scientific Chemicals (formerly Alfa Aesar)	-	98%	5 g, 25 g

Note: Pricing is subject to change and is not included in this table. Please refer to the suppliers' websites for current pricing and availability.

**Physicochemical Properties** 

Property	Value	
CAS Number	58313-23-8[3]	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>2</sub>	
Molecular Weight	276.07 g/mol [3]	
Appearance	Colorless to light yellow liquid[5]	
Density	1.64 g/mL at 25 °C (lit.)[2][3]	
Boiling Point	272 °C (lit.)[2][3]	
Refractive Index	n20/D 1.581 (lit.)[2][3]	
Storage	Store at 2°C - 8°C, protect from light	

# **Synthetic Applications and Experimental Protocols**

**Ethyl 3-iodobenzoate** is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[7][8][9] These



reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

# Representative Experimental Protocol: Suzuki-Miyaura **Cross-Coupling**

The following protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of independent with an anythoronic acid. This reaction is a newerful method for the

<b>Etnyl 3-lodobenzoate</b> with an arybboronic acid. This reaction is a powerful method for the	
formation of a new carbon-carbon bond.	

## Reaction Scheme:

#### Materials:

- Ethyl 3-iodobenzoate
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])
- Base (e.g., Potassium carbonate [K<sub>2</sub>CO<sub>3</sub>])
- Solvent (e.g., 1,4-Dioxane and water mixture)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- · Magnetic stirrer and heating mantle
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

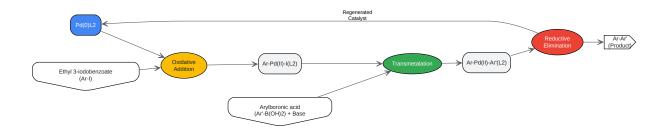


- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
  reflux condenser, add Ethyl 3-iodobenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.),
  and potassium carbonate (2.0 equiv.).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).
   Repeat this process three times to ensure an oxygen-free environment.
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 equiv. of Pd(PPh<sub>3</sub>)<sub>4</sub>).
- Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

# Catalytic Cycle and Workflow Visualization

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow for the synthesis.

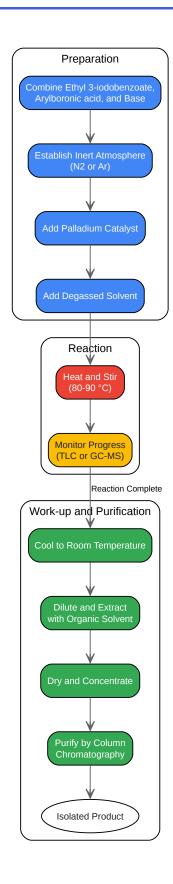




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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.





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Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.



## Conclusion

**Ethyl 3-iodobenzoate** is a commercially accessible and highly valuable reagent for the synthesis of a wide array of organic molecules. Its reactivity in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. The information and protocols provided in this guide are intended to facilitate the effective use of this versatile building block in the laboratory.

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